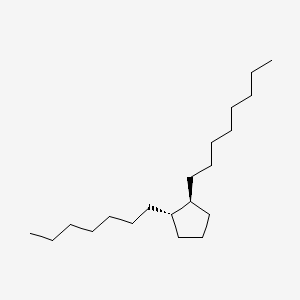
Prostane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.
科学研究应用
Prostate Health
Benign Prostatic Hyperplasia (BPH)
Prostane has shown efficacy in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. Clinical studies indicate that this compound can alleviate symptoms associated with BPH, reduce prostate-specific antigen (PSA) levels, and normalize urinary flow dynamics. A notable study demonstrated that patients treated with this compound experienced significant improvements in urinary symptoms and overall prostate health .
Prostate Cancer
Detection and Imaging
Recent advancements in imaging techniques utilizing prostate-specific membrane antigen (PSMA) have leveraged this compound derivatives for enhanced detection of prostate cancer. PSMA-targeted imaging agents have been developed to identify small metastatic deposits that traditional imaging may miss. This capability allows for earlier intervention and better-informed treatment decisions .
Therapeutic Applications
In addition to diagnostic uses, PSMA-targeted therapies have emerged, chemically linking this compound derivatives to radioactive substances for targeted radiation therapy. Clinical trials have indicated that these therapies can extend survival rates in patients with advanced prostate cancer . The FDA has approved several PSMA-targeting drugs based on promising trial results.
Comparative Analysis of this compound Applications
Case Study 1: Efficacy of this compound in BPH
A clinical trial involving 100 men diagnosed with benign prostatic hyperplasia assessed the impact of this compound on urinary symptoms. Results indicated a 40% reduction in symptom severity over six months, alongside a significant decrease in PSA levels. This study highlights the potential of this compound as a therapeutic agent in managing BPH effectively.
Case Study 2: PSMA-Targeted Therapy for Prostate Cancer
In a multi-center clinical trial, patients with metastatic prostate cancer received treatment with Lu177-PSMA-617 (Pluvicto), a drug linked to this compound derivatives. The trial reported a median overall survival increase of 6 months compared to standard therapies. This case underscores the transformative potential of this compound-based therapies in oncology.
常见问题
Basic Research Questions
Q. What analytical methods are recommended for quantifying prostane derivatives (e.g., 8-iso this compound) in biological samples?
- Methodological Answer : Quantification of this compound derivatives requires validated techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high specificity and sensitivity. Enzyme-linked immunosorbent assays (ELISA) are also used for high-throughput screening but may require cross-validation with MS due to potential antibody cross-reactivity . Sample preparation should include antioxidant additives (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation. Normalize measurements to total protein content or creatinine (for urine) to account for biological variability .
Q. What structural features distinguish isoprostanes (IsoPs) from prostaglandins (PGs)?
- Methodological Answer : IsoPs differ from COX-derived PGs in the stereochemical orientation of side chains relative to the this compound ring. While PGs have trans-configured side chains, IsoPs predominantly exhibit cis-orientation due to non-enzymatic free radical peroxidation of arachidonic acid . Additionally, IsoPs form as racemic mixtures , unlike enantiomerically pure PGs. Structural confirmation requires nuclear magnetic resonance (NMR) and chiral chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in 8-iso this compound levels across experimental models (e.g., diabetic mice vs. oxidative endothelial damage)?
- Methodological Answer : Discrepancies may arise from model-specific oxidative stress pathways or sample matrix differences (e.g., plasma vs. tissue). To address this:
- Standardize protocols : Use consistent extraction methods and internal standards (e.g., deuterated 8-iso-PGF2α) .
- Contextualize findings : Compare oxidative stress biomarkers (e.g., malondialdehyde) alongside this compound derivatives to assess systemic vs. localized effects .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., diet, comorbidities) .
Q. What experimental strategies minimize racemic mixtures during in vitro synthesis of this compound-derived compounds?
- Methodological Answer : To reduce racemization:
- Controlled oxidation : Use transition metal catalysts (e.g., Fe²⁺/H2O2) under inert atmospheres to limit free radical side reactions .
- Enzymatic pathways : Leverage lipoxygenases or cyclooxygenases to produce enantiomerically defined products, though this may not replicate non-enzymatic IsoP formation .
- Chiral resolution : Post-synthesis purification via chiral columns or enzymatic kinetic resolution .
Q. How do this compound derivatives serve as biomarkers for oxidative stress in chronic diseases (e.g., cystic fibrosis, diabetes)?
- Methodological Answer : Elevated 8-iso this compound levels correlate with disease severity due to lipid peroxidation cascades . For robust biomarker validation:
- Longitudinal sampling : Track levels across disease stages (e.g., mild vs. severe CF) to establish causality .
- Multivariate analysis : Use principal component analysis (PCA) to integrate this compound data with clinical parameters (e.g., FEV1 in CF) .
- Animal models : Compare transgenic models (e.g., db/db mice) with antioxidant interventions to confirm mechanistic links .
Q. Methodological Considerations
- Experimental Design : Ensure sample sizes are statistically powered (e.g., ≥8 per group for rodent studies) and include sham/vehicle controls .
- Data Reporting : Adhere to STROBE or ARRIVE guidelines for transparency. Report mean ± SEM and P-values with adjustment for multiple comparisons .
- Ethical Compliance : For human studies, include IRB approval details and informed consent protocols .
属性
CAS 编号 |
36413-57-7 |
|---|---|
分子式 |
C20H40 |
分子量 |
280.5 g/mol |
IUPAC 名称 |
(1S,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1 |
InChI 键 |
UKVVPDHLUHAJNZ-PMACEKPBSA-N |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
手性 SMILES |
CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC |
规范 SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















